8-Bromo-2-chloro-3-(trifluoromethyl)quinoline
Overview
Description
8-Bromo-2-chloro-3-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of halogens and trifluoromethyl groups often enhances the biological activity and stability of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline typically involves multi-step reactions starting from appropriately substituted anilines. One common method involves the cyclization of substituted anilines to form the quinoline ring, followed by halogenation and trifluoromethylation. For example, the reaction of 2-chloro-3-(trifluoromethyl)aniline with bromine under controlled conditions can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced, leading to different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
8-Bromo-2-chloro-3-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline derivatives and their interactions with biological targets.
Material Science: It is used in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens and trifluoromethyl groups can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
- 8-Bromo-3-(trifluoromethyl)quinoline
- 2-Propyl-3-(trifluoromethyl)quinoline
Comparison: 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific applications .
Properties
IUPAC Name |
8-bromo-2-chloro-3-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-3-1-2-5-4-6(10(13,14)15)9(12)16-8(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMJDZWUOBWZJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Br)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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